![molecular formula C18H26ClFN2O2 B5179585 3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide
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Overview
Description
3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide, also known as CFMP or TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various cancers and autoimmune diseases.
Mechanism of Action
3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of immune cell function. By inhibiting BTK, 3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide reduces the activation and proliferation of immune cells, which can lead to the suppression of cancer growth and inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been shown to inhibit the growth of cancer cells, reduce inflammation in autoimmune diseases, and modulate the immune response.
Advantages and Limitations for Lab Experiments
3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has also been shown to be effective in preclinical studies, making it a promising candidate for further research. However, there are also limitations to using 3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide in lab experiments. It is a proprietary compound, which means that the synthesis method is not publicly available. Additionally, the exact mechanism of action of 3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide. One potential area of research is the development of more potent and selective BTK inhibitors. Another area of research is the identification of biomarkers that can predict patient response to 3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide. Additionally, further studies are needed to determine the safety and efficacy of 3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide in clinical trials.
Synthesis Methods
The synthesis of 3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide involves a series of chemical reactions that result in the formation of the final compound. The exact details of the synthesis method are proprietary information and have not been disclosed in the literature.
Scientific Research Applications
3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. In preclinical studies, 3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases.
properties
IUPAC Name |
3-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClFN2O2/c1-24-12-9-21-18(23)6-5-14-7-10-22(11-8-14)13-15-16(19)3-2-4-17(15)20/h2-4,14H,5-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZADELYGBQXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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